

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanobenzyl Alcohol

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Compound of Interest

Compound Name: **4-(Hydroxymethyl)benzonitrile**

Cat. No.: **B1214540**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-cyanobenzyl alcohol (CAS No: 874-89-5). The information herein is curated for professionals in research and development, offering detailed data, experimental methodologies, and logical workflows pertinent to the application of this compound in scientific endeavors, particularly in the field of drug development.

Core Physicochemical Data

4-Cyanobenzyl alcohol, also known as **4-(hydroxymethyl)benzonitrile**, is a bifunctional organic compound containing both a nitrile and a benzyl alcohol group.^{[1][2][3]} These functional groups dictate its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.^[2]

The quantitative physicochemical properties of 4-cyanobenzyl alcohol are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO	[1][2]
Molecular Weight	133.15 g/mol	[2][4]
Appearance	White to light yellow solid	[4]
Melting Point	32-36 °C / 39-43 °C	[2][4]
Boiling Point	297.4 °C at 760 mmHg / 203 °C at 53 Torr	[1][4][5]
Density	1.16 g/cm ³	[1][5]
Water Solubility	Insoluble	[2][6]
Flash Point	133.6 °C (272.5 °F) / >110 °C (>230 °F)	[1][5][7]
pKa (Predicted)	13.99 ± 0.10	[4][6]
logP (Predicted)	1.05	[6]

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties. These protocols are generalized from standard laboratory techniques.

The melting point is a critical indicator of a compound's purity.[8][9] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or DigiMelt)[8][10]
- Glass capillary tubes (sealed at one end)[8][11]
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Protocol:

- **Sample Preparation:** Ensure the 4-cyanobenzyl alcohol sample is completely dry and finely powdered.[11]
- **Capillary Loading:** Press the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm height) should enter the tube.[12]
- **Sample Compaction:** Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.[10]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.[11]
- **Approximate Determination:** If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to find an approximate range.[10]
- **Accurate Determination:** Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[8]
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[8]

For small sample volumes, the micro-boiling point or micro-reflux method is a convenient and accurate technique.[13][14]

Apparatus:

- Small test tube (e.g., 150mm diameter)
- Thermometer
- Heating block or Thiele tube with heating oil[8]
- Magnetic stirrer and small stir bar (optional, to prevent bumping)[14]

- Capillary tube (sealed at one end)

Protocol:

- Sample Preparation: Add approximately 0.5 mL of 4-cyanobenzyl alcohol to the test tube. If using a heating block, add a small magnetic stir bar.[14]
- Apparatus Assembly: Place the test tube in the heating block or Thiele tube. Suspend a thermometer so that its bulb is just above the liquid surface, positioned to measure the vapor temperature.[14]
- Heating: Begin heating the apparatus slowly. If using a stirrer, ensure gentle stirring.
- Observation: Observe the sample as it heats. The boiling point is reached when the liquid is boiling and a "reflux ring" of condensing vapor is visible on the walls of the test tube, stable at the level of the thermometer bulb.[13][14]
- Temperature Recording: Record the stable temperature shown on the thermometer. This is the experimental boiling point. Ensure the sample does not boil dry.[13]

The shake-flask method is the traditional and most common technique for determining the partition coefficient ($\log P$) and can also be adapted for general solubility assessment.[15][16]

Apparatus:

- Separatory funnel or sealed flasks
- Mechanical shaker or agitator
- Centrifuge (if necessary for phase separation)
- Analytical balance
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

- Solvent Preparation: Prepare the desired solvent (e.g., water, octanol, ethanol). For logP determination, use two immiscible solvents like octanol and water, mutually saturated by shaking them together for 24 hours and then separating the layers.[17]
- Sample Addition: Accurately weigh a surplus amount of 4-cyanobenzyl alcohol and add it to a flask containing a known volume of the solvent.[16]
- Equilibration: Seal the flask and place it in a mechanical shaker, typically in a temperature-controlled environment (e.g., 25 °C), for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]
- Phase Separation: After shaking, allow the mixture to stand undisturbed for a prolonged period (e.g., 24 hours) to allow for complete phase separation. If an emulsion persists, centrifugation may be required.
- Sample Analysis: Carefully withdraw an aliquot from the liquid phase, ensuring no undissolved solid is included. Dilute the sample as necessary and measure the concentration of 4-cyanobenzyl alcohol using a pre-calibrated analytical method.
- Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with protonation state.[15][18]

Apparatus:

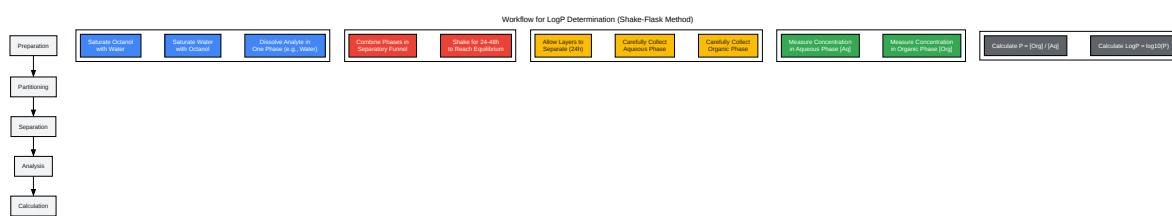
- UV-Vis spectrophotometer
- pH meter
- A series of buffer solutions with known pH values spanning the expected pKa
- Volumetric flasks and cuvettes

Protocol:

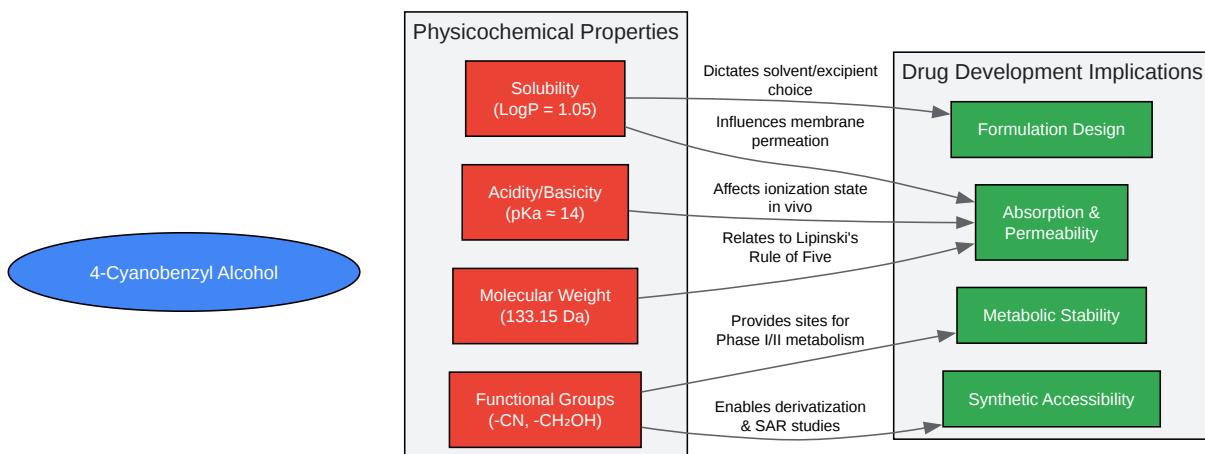
- Stock Solution Preparation: Prepare a concentrated stock solution of 4-cyanobenzyl alcohol in a suitable solvent (e.g., methanol or DMSO).
- Sample Preparation: Prepare a series of solutions by adding a small, constant volume of the stock solution to a set of volumetric flasks, each containing a different buffer solution. Dilute to the mark with the respective buffer.
- Spectral Acquisition: Record the UV-Vis absorption spectrum for the fully protonated form (in a highly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a highly basic solution, e.g., 0.1 M NaOH) to identify the analytical wavelength (λ_{max}) where the absorbance difference is greatest.
- Absorbance Measurement: Measure the absorbance of each buffered sample at the chosen analytical wavelength.
- Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The resulting data should form a sigmoidal curve.
- pKa Calculation: The pKa is the pH value at the inflection point of the sigmoid curve.[\[15\]](#) This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the study of 4-cyanobenzyl alcohol.



Physicochemical Properties and Drug Development Relevance



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